(R)-(-)-1-Phenyl-1,2-ethanediol

Descripción general

Descripción

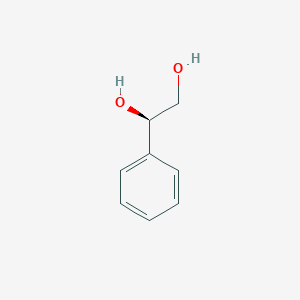

®-(-)-1-Phenyl-1,2-ethanediol is an organic compound characterized by a phenyl group attached to a 1,2-ethanediol moiety. This chiral molecule is notable for its applications in various fields, including organic synthesis and pharmaceuticals. Its enantiomeric purity and specific stereochemistry make it a valuable compound in asymmetric synthesis and chiral resolution processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ®-(-)-1-Phenyl-1,2-ethanediol can be synthesized through several methods. One common approach involves the reduction of benzoin using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. Another method includes the asymmetric reduction of benzaldehyde derivatives using chiral catalysts to achieve high enantiomeric excess.

Industrial Production Methods: In industrial settings, the production of ®-(-)-1-Phenyl-1,2-ethanediol often employs catalytic hydrogenation of benzoin or benzaldehyde derivatives. The use of chiral catalysts, such as BINAP-Ru complexes, ensures the selective formation of the desired enantiomer. The reaction conditions typically involve moderate temperatures and pressures to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: ®-(-)-1-Phenyl-1,2-ethanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to benzoin or benzil using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to 1-phenyl-1,2-ethanediol using reducing agents such as NaBH4 or LiAlH4.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: TsCl, SOCl2, and other nucleophilic substitution reagents.

Major Products:

Oxidation: Benzoin, benzil.

Reduction: 1-Phenyl-1,2-ethanediol.

Substitution: Various substituted phenyl ethanediol derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

(R)-(-)-1-Phenyl-1,2-ethanediol has been explored for its potential as a chiral building block in the synthesis of pharmaceuticals. Its enantiomeric purity allows for the production of optically active compounds that are crucial in drug development. For instance:

- Synthesis of Anticancer Agents : Research has shown that derivatives of this compound can serve as precursors for synthesizing anticancer agents through various chemical transformations .

- Enzymatic Resolution : The compound has been utilized in enzymatic processes to achieve enantioselective synthesis. For example, the enzymatic resolution of racemic mixtures using alcohol dehydrogenases has been studied to enhance conversion rates and yield .

Catalytic Applications

The compound also plays a vital role in catalysis:

- Oxidative Cleavage Reactions : Studies have demonstrated that this compound can act as a model molecule for biomass conversion. It has been used in oxidative cleavage reactions catalyzed by metal-supported zeolites, leading to valuable products such as benzaldehyde and benzyl alcohol . This process showcases its potential in green chemistry and biomass valorization.

Biotechnological Applications

In biotechnology, this compound has been investigated for its biosynthetic pathways:

- Biosynthesis from Styrene Oxide : Research indicates that bacterial and marine fish epoxide hydrolases can convert racemic styrene oxide into (R)-phenyl-1,2-ethanediol. This biocatalytic method highlights the compound's relevance in sustainable chemical processes .

Case Study 1: Enzymatic Synthesis

A study published in Biotechnology Letters demonstrated the use of engineered Escherichia coli for the one-step production of (S)-1-phenyl-1,2-ethanediol from its (R)-enantiomer. This method showcased high efficiency and regeneration of NAD+ and NADPH in situ .

Case Study 2: Catalytic Mechanisms

Research on the catalytic mechanisms involving this compound revealed insights into reaction kinetics and product distribution under varying conditions. The findings indicated that the presence of copper species enhances the cleavage efficiency of C─C bonds in oxidative reactions .

Mecanismo De Acción

The mechanism of action of ®-(-)-1-Phenyl-1,2-ethanediol involves its interaction with specific molecular targets and pathways. In asymmetric synthesis, its chiral nature allows it to induce stereoselectivity in reactions, leading to the formation of enantiomerically pure products. The hydroxyl groups in the molecule can form hydrogen bonds with substrates, facilitating various chemical transformations.

Comparación Con Compuestos Similares

- (S)-(+)-1-Phenyl-1,2-ethanediol

- Benzoin

- Benzil

- 1-Phenyl-1,2-ethanediol

Comparison: ®-(-)-1-Phenyl-1,2-ethanediol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its enantiomer (S)-(+)-1-Phenyl-1,2-ethanediol, the ®-(-) form exhibits different biological activities and interactions with chiral environments. Benzoin and benzil, while structurally related, differ in their oxidation states and functional groups, leading to varied chemical behaviors.

Actividad Biológica

(R)-(-)-1-Phenyl-1,2-ethanediol, commonly referred to as (R)-1-PED, is a chiral compound that serves as a crucial synthon in the synthesis of various pharmaceutical agents, particularly β-adrenergic blockers. Its biological activity has been extensively studied, revealing its potential applications in medicinal chemistry and biocatalysis.

(R)-1-PED is an optically active compound that can be synthesized through various biocatalytic methods. One notable method involves the asymmetric reduction of 2-hydroxyacetophenone (HAP) using specific enzymes such as 2,3-butanediol dehydrogenase from Kurthia gibsonii. This enzyme exhibits high enantioselectivity, producing (R)-1-PED with an enantiomeric excess greater than 99% under optimal conditions (pH 7.5 and temperature 45°C) .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 150.16 g/mol |

| CAS Number | 16355-00-3 |

| Enantiomeric Purity | >99% |

| Melting Point | 40–42 °C |

Biological Activity

The biological activity of (R)-1-PED has been linked to its role as a precursor in the synthesis of various biologically active compounds. It has been shown to possess significant pharmacological properties, particularly in cardiovascular applications.

(R)-1-PED acts primarily as a β-blocker precursor. Its derivatives are known to inhibit β-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. The mechanism involves competitive inhibition at these receptors, leading to decreased heart rate and myocardial contractility .

Case Studies and Research Findings

Several studies have explored the synthesis and application of (R)-1-PED in pharmaceutical contexts:

- Biotransformation Studies : Research demonstrated the successful biotransformation of HAP to (R)-1-PED using immobilized cells of Escherichia coli expressing specific dehydrogenases. This method showcased the efficiency of enzymatic processes in producing high yields of (R)-1-PED in a controlled environment .

- Pharmacological Applications : A study highlighted the potential use of (R)-1-PED derivatives in treating conditions such as hypertension and arrhythmias due to their β-blocking activity. The efficacy was tested in vitro and in vivo models, confirming its therapeutic potential .

- Enzymatic Production : Another significant finding was the use of Aspergillus niger for the hydroxylation of 2-phenylethanol, which also leads to the production of (R)-1-PED. This method demonstrated a sustainable approach to synthesizing this compound through microbial processes .

Propiedades

IUPAC Name |

(1R)-1-phenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMWNFMRSKOCEY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16355-00-3 | |

| Record name | Styrene glycol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-(-)-1-Phenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE GLYCOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LZM4B71KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main methods for producing (R)-1-phenylethane-1,2-diol?

A1: Several methods exist for producing (R)-1-phenylethane-1,2-diol:

- Enzymatic hydrolysis of styrene oxide: This method employs epoxide hydrolases (EHs), like those from mung bean [, ] or the evolved EchA-I219F from Agrobacterium radiobacter AD1 [], to enantioselectively hydrolyze racemic styrene oxide. This yields (R)-1-phenylethane-1,2-diol with high enantiomeric excess.

- Asymmetric reduction of 2-hydroxyacetophenone: This method utilizes (R)-specific carbonyl reductases, such as those from Candida parapsilosis [, , , , ], to reduce 2-hydroxyacetophenone to (R)-1-phenylethane-1,2-diol with high enantioselectivity.

- Asymmetric dihydroxylation of styrene: This chemical method uses a chiral catalyst system like DHQD PHAL OPEG OMe/OsO4 with K3Fe(CN)6 as a cooxidant to convert styrene to (R)-1-phenylethane-1,2-diol [].

Q2: How can the efficiency of (R)-1-phenylethane-1,2-diol production be improved?

A2: Several strategies enhance the efficiency of (R)-1-phenylethane-1,2-diol production:

- Enzyme Engineering: Directed evolution can create mutant enzymes with enhanced activity and enantioselectivity, such as the AldO(MVIK) mutant for improved (R)-1-phenylethane-1,2-diol production [].

- Cofactor Regeneration: Coupling (R)-specific carbonyl reductases with formate dehydrogenase or glucose dehydrogenase enables efficient NADH regeneration, significantly improving (R)-1-phenylethane-1,2-diol yield [, , , ].

- Immobilization: Immobilizing recombinant Escherichia coli cells co-expressing enzymes like KgBDH and glucose dehydrogenase can enhance stability, reusability, and product yield [].

- Biphasic Systems: Utilizing organic solvent/buffer biphasic systems, including those with ionic liquids like [C4MIM][PF6], improves substrate solubility, reduces non-enzymatic hydrolysis, and enhances enzyme stability [, ].

Q3: Can (R)-1-phenylethane-1,2-diol be synthesized from renewable resources?

A3: Yes, a six-enzyme cascade incorporating L-phenylalanine biosynthesis pathways with engineered AldO allows (R)-1-phenylethane-1,2-diol synthesis from glycerol or glucose [].

Q4: What are the advantages of using biocatalytic methods for (R)-1-phenylethane-1,2-diol production?

A4: Biocatalytic methods offer several advantages:

Q5: What is the molecular formula and weight of (R)-1-phenylethane-1,2-diol?

A5: (R)-1-phenylethane-1,2-diol has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.

Q6: What spectroscopic data are available for (R)-1-phenylethane-1,2-diol?

A6: (R)-1-phenylethane-1,2-diol can be characterized using techniques like 1H NMR and optical rotation []. These methods confirm the structure and determine the enantiomeric excess of the synthesized product.

Q7: What are the primary applications of (R)-1-phenylethane-1,2-diol?

A7: (R)-1-phenylethane-1,2-diol is a crucial chiral building block for pharmaceuticals and fine chemicals. For example, it's used in synthesizing β-adrenergic blocking agents like (S)-γ-[(4-trifluoromethyl)phenoxy]benzenepropanamine maleate (a metabolite of fluoxetine hydrochloride) [] and the overactive bladder drug mirabegron [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.